3,4,4,5-Tetramethyloctane

Description

BenchChem offers high-quality 3,4,4,5-Tetramethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4,5-Tetramethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62199-47-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,4,4,5-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-9-11(4)12(5,6)10(3)8-2/h10-11H,7-9H2,1-6H3 |

InChI Key |

HWNTXBYEGXKWKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)(C)C(C)CC |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4,4,5-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the branched alkane, 3,4,4,5-tetramethyloctane. Due to the limited availability of experimental data for this specific isomer, this document combines reported data with generally accepted principles and experimental protocols for the synthesis and characterization of highly branched alkanes.

Chemical Structure and Identification

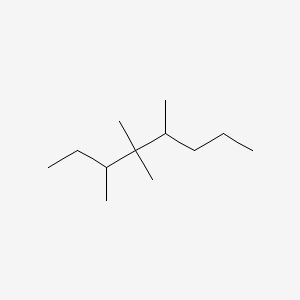

3,4,4,5-Tetramethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure consists of an eight-carbon (octane) backbone with four methyl groups attached at the 3, 4, and 5 positions. The presence of a quaternary carbon at the C4 position is a notable feature of its structure.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3,4,4,5-tetramethyloctane[1] |

| Molecular Formula | C₁₂H₂₆[1] |

| SMILES | CCCC(C)C(C)(C)C(C)CC[1] |

| InChIKey | HWNTXBYEGXKWKG-UHFFFAOYSA-N[1] |

| CAS Number | 62199-47-7[1] |

Below is a two-dimensional representation of the chemical structure of 3,4,4,5-tetramethyloctane.

Physicochemical Properties

The physicochemical properties of 3,4,4,5-tetramethyloctane are summarized in the table below. It is important to note that some of these values are estimated or computed due to the absence of extensive experimental validation in published literature.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1] |

| Boiling Point | 201 °C (at 760 mmHg) | [2] |

| Melting Point | -50.8 °C (estimated) | |

| Density | 0.7850 g/cm³ | [2] |

| Refractive Index | 1.4374 | [2] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.7 |

The highly branched structure of 3,4,4,5-tetramethyloctane influences its physical properties. Generally, branched alkanes have lower boiling points than their straight-chain isomers because the branching reduces the surface area of the molecule, which in turn weakens the intermolecular van der Waals forces.

Experimental Protocols

Synthesis of Highly Branched Alkanes

A common approach to synthesizing highly branched alkanes involves the creation of new carbon-carbon bonds followed by the removal of functional groups.

Example Synthetic Pathway: Grignard Reaction and Hydrogenation

One plausible route for the synthesis of a highly branched alkane like 3,4,4,5-tetramethyloctane would involve a Grignard reaction to assemble the carbon skeleton, followed by dehydration and hydrogenation.[3]

-

Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent to form a Grignard reagent.

-

Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone or ester to form a tertiary alcohol with the desired carbon framework.[3]

-

Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration to yield a mixture of alkenes.

-

Hydrogenation: The resulting alkene mixture is then hydrogenated, typically using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the final saturated branched alkane.[3]

The workflow for this generalized synthesis is depicted below.

Physicochemical Characterization

The identity and purity of the synthesized 3,4,4,5-tetramethyloctane would be confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of a mixture and to identify the individual compounds based on their mass spectra. For C₁₂H₂₆ isomers, GC-MS can distinguish between different branched structures based on their retention times and fragmentation patterns.[4] A typical GC-MS analysis would involve:

-

Column: A non-polar capillary column (e.g., SE-30).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of isomers.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of organic molecules. For 3,4,4,5-tetramethyloctane, NMR would confirm the connectivity of the carbon and hydrogen atoms. Advanced techniques like 2D NMR (e.g., COSY, HSQC) can be employed to resolve complex spectra and unambiguously assign all signals, which is particularly useful for distinguishing between isomers of branched alkanes.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding any specific biological activity or interaction with signaling pathways for 3,4,4,5-tetramethyloctane.

General Considerations for Branched Alkanes:

-

Toxicity: Long-chain and branched alkanes are generally considered to have low toxicity. Their primary health concern is related to aspiration into the lungs, which can cause chemical pneumonitis.

-

Metabolism: In biological systems, alkanes can be metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups, leading to further oxidation and eventual excretion. The high degree of branching in 3,4,4,5-tetramethyloctane may influence its rate of metabolism.

-

Drug Development: In drug development, alkyl chains are often incorporated into molecules to modulate their lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. The specific branching pattern can influence how a molecule fits into a binding pocket of a protein, potentially affecting its efficacy and selectivity.

Due to the lack of specific data for 3,4,4,5-tetramethyloctane, no signaling pathway diagrams can be provided.

Conclusion

3,4,4,5-Tetramethyloctane is a well-defined chemical entity with a specific structure and predictable physicochemical properties based on its classification as a highly branched alkane. While detailed experimental data for this particular isomer is scarce, established synthetic and analytical methodologies for this class of compounds provide a clear framework for its preparation and characterization. Further research would be necessary to explore any potential biological activities and to provide experimentally validated physicochemical data.

References

Technical Guide: Physical Properties of 3,4,4,5-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3,4,4,5-tetramethyloctane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound in their work, for instance, as a reference compound in gas chromatography.

Core Physical Properties

3,4,4,5-Tetramethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at the 3, 4, and 5 positions. The presence of a quaternary carbon at the 4-position significantly influences its physical properties.

The following table summarizes the key quantitative physical data available for 3,4,4,5-tetramethyloctane.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2] | |

| Molecular Weight | 170.33 | g/mol | [1][2][3] |

| Boiling Point | 201 | °C | [1] |

| Melting Point | -50.8 (estimate) | °C | [1] |

| Density | 0.7850 | g/cm³ | [1] |

| Refractive Index | 1.4374 | [1] | |

| CAS Number | 62199-47-7 | [2][3] |

Molecular Structure

The structural arrangement of 3,4,4,5-tetramethyloctane is crucial for understanding its physical and chemical behavior.

Caption: 2D representation of the molecular structure of 3,4,4,5-Tetramethyloctane.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of 3,4,4,5-tetramethyloctane are not extensively documented in publicly available literature, the following are general and widely accepted methodologies for characterizing similar liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[4]

Methodology:

-

A small sample of 3,4,4,5-tetramethyloctane (less than 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is immersed in a Thiele tube containing a high-boiling point oil.

-

The side arm of the Thiele tube is gently and continuously heated.

-

Heating is continued until a steady stream of bubbles emerges from the inverted capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[4][5]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[6] Although 3,4,4,5-tetramethyloctane is a liquid at room temperature, a general protocol for determining the melting point of a solid organic compound is provided for reference.

Methodology:

-

A small, finely powdered sample of the solid compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block.[7]

-

The sample is heated slowly, and the temperature is monitored.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume.

Methodology:

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A specific volume of 3,4,4,5-tetramethyloctane is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[8][9][10] For higher accuracy, a pycnometer or a vibrating tube densimeter can be used.[11][12]

Refractive Index Measurement

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used for identification and purity assessment.

Methodology:

-

A few drops of 3,4,4,5-tetramethyloctane are placed on the prism of a refractometer.[13]

-

The refractometer is closed, and the light source is activated.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should always be recorded as the refractive index is temperature-dependent.[13][14]

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, branched alkanes like 3,4,4,5-tetramethyloctane tend to fragment at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[1] The molecular ion peak (M+) for alkanes is often of low abundance and may not be observed for larger molecules. The fragmentation pattern will likely show clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3,4,4,5-tetramethyloctane would be complex due to the presence of multiple, chemically non-equivalent protons. Protons on methyl groups (CH₃) would appear in the upfield region (typically 0.7-1.5 ppm).[15] The chemical shifts of the methine (CH) and methylene (B1212753) (CH₂) protons would be slightly downfield and would exhibit complex splitting patterns due to coupling with neighboring protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical range for aliphatic carbons. The quaternary carbon at position 4 would likely appear in the 30-40 ppm range.[15]

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like 3,4,4,5-tetramethyloctane.

Caption: Workflow for determining the physical properties of a liquid organic compound.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. The Measurement of Refractive Indexes of Liquids in the Infrared [opg.optica.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. researchgate.net [researchgate.net]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. mt.com [mt.com]

- 15. Alkanes | OpenOChem Learn [learn.openochem.org]

3,4,4,5-Tetramethyloctane molecular formula and weight

An In-depth Technical Guide on 3,4,4,5-Tetramethyloctane: Molecular Properties and Identification

For the attention of: Researchers, Scientists, and Drug Development Professionals

Molecular Formula and Weight

The chemical structure of 3,4,4,5-tetramethyloctane, an isomer of dodecane, consists of an eight-carbon (octane) backbone with four methyl group substitutions. This structural arrangement directly determines its molecular formula and weight, which are crucial parameters for any experimental or computational work.

The molecular formula for 3,4,4,5-tetramethyloctane is C12H26 .[1] This formula is consistent across various isomers of tetramethyloctane and dodecane.[2][3][4][5][6][7] The molecular weight is a key identifier in mass spectrometry and is fundamental for stoichiometric calculations in chemical reactions.

| Parameter | Value | Reference |

| Molecular Formula | C12H26 | [1][5][6] |

| Molecular Weight | 170.33 g/mol | [1][5][6] |

| Alternate Molecular Weight | 170.3348 g/mol | [2][4][7] |

Note: The slight variation in molecular weight values can be attributed to differences in the isotopic atomic weights used in the calculations by various databases.

Experimental Protocols

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of a sample and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, confirming the precise arrangement of methyl groups along the octane (B31449) chain.

Without specific literature, researchers would need to adapt standard protocols for alkane analysis.

Visualizing the Identification Workflow

The logical process for identifying and characterizing a chemical compound like 3,4,4,5-tetramethyloctane can be represented as a straightforward workflow. This process begins with the compound's name and leads to its fundamental chemical properties.

Caption: Logical workflow for the identification of 3,4,4,5-tetramethyloctane.

References

- 1. 3,4,4,5-Tetramethyloctane | C12H26 | CID 53425108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5,6-Tetramethyloctane, a [webbook.nist.gov]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. 3,4,5,6-Tetramethyloctane, c [webbook.nist.gov]

- 5. 3,4,5,6-Tetramethyloctane | C12H26 | CID 526427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4,5,5-Tetramethyloctane | C12H26 | CID 53425116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dodecane [webbook.nist.gov]

An In-depth Technical Guide to 3,4,4,5-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical compound 3,4,4,5-Tetramethyloctane, including its fundamental identifiers and computed physicochemical properties. This document is intended to serve as a foundational resource for professionals in scientific research and drug development who may encounter this molecule.

Chemical Identity

The unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The standardized nomenclature and registry number for 3,4,4,5-Tetramethyloctane are provided below.

| Identifier | Value |

| IUPAC Name | 3,4,4,5-tetramethyloctane[1] |

| CAS Number | 62199-47-7[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for predicting its behavior in various experimental and biological systems. The following table summarizes the key computed properties of 3,4,4,5-Tetramethyloctane.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | 201°C | ChemicalBook[2] |

| Melting Point | -50.8°C (estimate) | ChemicalBook[2] |

| Density | 0.7850 | ChemicalBook[2] |

| Refractive Index | 1.4374 | ChemicalBook[2] |

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield any detailed experimental protocols or significant research findings specifically involving 3,4,4,5-Tetramethyloctane. The information available is largely limited to computational predictions of its properties.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of 3,4,4,5-Tetramethyloctane or its involvement in any signaling pathways. Its potential applications in drug development have not been explored in published research.

Visualizations

To provide a clear representation of the molecule's structure, a 2D diagram is presented below.

References

Spectroscopic Analysis of 3,4,4,5-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4,5-tetramethyloctane. Due to the limited availability of experimental spectra for this specific compound, this guide combines theoretical predictions and analogous data from similar branched alkanes to offer a robust analytical profile. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3,4,4,5-tetramethyloctane.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1, C8) | ~ 0.8 - 0.9 | Triplet | 6H |

| CH₂ (C2, C7) | ~ 1.2 - 1.4 | Sextet | 4H |

| CH (C3, C6) | ~ 1.5 - 1.7 | Multiplet | 2H |

| CH₃ (on C4) | ~ 0.8 - 0.9 | Doublet | 6H |

| CH₃ (on C5) | ~ 0.8 - 0.9 | Doublet | 6H |

| CH (C4, C5) | ~ 1.6 - 1.8 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C1, C8 | ~ 14 |

| C2, C7 | ~ 23 |

| C3, C6 | ~ 35 |

| C4, C5 | ~ 40 |

| CH₃ (on C4) | ~ 15 - 20 |

| CH₃ (on C5) | ~ 15 - 20 |

Table 3: Expected Mass Spectrometry (MS) Data

The mass spectrum of 3,4,4,5-tetramethyloctane, a C12H26 isomer, is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M+) at m/z 170 would likely be of low abundance or absent. The spectrum would be characterized by a series of fragment ions corresponding to the loss of alkyl groups.

| m/z | Interpretation |

| 170 | Molecular Ion (M+) |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 99 | [M - C₅H₁₁]⁺ |

| 85 | [M - C₆H₁₃]⁺ |

| 71 | [M - C₇H₁₅]⁺ |

| 57 | [C₄H₉]⁺ (likely base peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane like 3,4,4,5-tetramethyloctane is characterized by C-H stretching and bending vibrations.[1][2][3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H Stretch (sp³) | Strong |

| 1470 - 1450 | C-H Bend (Methylene) | Medium |

| 1385 - 1375 | C-H Bend (Methyl, gem-dimethyl) | Medium-Strong |

| 1370 - 1365 | C-H Bend (Methyl) | Medium |

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for 3,4,4,5-tetramethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4,4,5-tetramethyloctane in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

-

Sample Introduction: Introduce a dilute solution of 3,4,4,5-tetramethyloctane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) into the mass spectrometer. Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5][6]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 20-200).

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure. The fragmentation of branched alkanes typically involves cleavage at the branching points, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As 3,4,4,5-tetramethyloctane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7][8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations.[1][2][3][4]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 3,4,4,5-tetramethyloctane.

Caption: Workflow for the Spectroscopic Analysis of 3,4,4,5-Tetramethyloctane.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. dem.ri.gov [dem.ri.gov]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Thermodynamic Properties of Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in fields ranging from chemical synthesis and process design to drug development, where molecular stability and energy transformations are critical. This document summarizes key quantitative data, details experimental methodologies for their determination, and visually represents the underlying principles and workflows.

Introduction: The Significance of Branching

Alkanes, the simplest class of hydrocarbons, exhibit a fascinating relationship between their molecular structure and thermodynamic stability. The degree of branching in an alkane isomer has a profound and predictable impact on its thermodynamic properties. Generally, for a given number of carbon atoms, a branched alkane is thermodynamically more stable than its straight-chain (n-alkane) counterpart.[1][2] This increased stability is primarily attributed to a more compact molecular structure, which leads to a lower overall potential energy.[1] This guide will delve into the quantitative aspects of this phenomenon, focusing on key thermodynamic parameters: enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity.

Core Thermodynamic Properties: A Quantitative Overview

The thermodynamic stability and behavior of branched alkanes can be quantified through several key properties. This section presents a summary of these properties for a selection of alkane isomers. The data is compiled from established chemical and thermodynamic databases.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative value indicates a more stable compound. As a general trend, for a set of alkane isomers, the standard enthalpy of formation becomes more negative with increased branching.[1]

Standard Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation represents the change in Gibbs free energy for the formation of a compound from its elements in their standard states. It is a direct measure of the spontaneity of a formation reaction under standard conditions. A more negative ΔGf° indicates a more thermodynamically favorable compound.

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the randomness or disorder of a substance. For isomeric alkanes, straight-chain molecules, with their greater conformational flexibility, generally possess a higher standard molar entropy than their more rigid, branched counterparts.

Molar Heat Capacity (Cp)

Molar heat capacity at constant pressure is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius. This property is influenced by the various vibrational, rotational, and translational energy modes within the molecule.

Table 1: Thermodynamic Properties of Pentane Isomers (Gas Phase at 298.15 K)

| Compound | IUPAC Name | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| n-Pentane | Pentane | -146.4 | -8.4 | 349 |

| Isopentane | 2-Methylbutane | -154.4 | -14.8 | 344 |

| Neopentane | 2,2-Dimethylpropane | -166.0 | -15.2 | 306 |

Data sourced from Wired Chemist, compiled from standard thermodynamic tables.[3]

Table 2: Thermodynamic Properties of Selected Alkane Isomers (Gas Phase at 298.15 K)

| Compound | Formula | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| n-Butane | C4H10 | -127.2 | -17.0 | 310 |

| Isobutane (2-Methylpropane) | C4H10 | -135.6 | -21.0 | 295 |

| n-Hexane | C6H14 | -167.2 | -0.3 | 388 |

| 2-Methylpentane | C6H14 | -174.5 | - | - |

| 3-Methylpentane | C6H14 | -171.9 | - | - |

| 2,2-Dimethylbutane | C6H14 | -185.9 | - | - |

| 2,3-Dimethylbutane | C6H14 | -180.2 | - | - |

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of alkanes relies on precise experimental techniques. Calorimetry is the primary method for measuring enthalpy changes, while a combination of calorimetry and spectroscopy is used to determine entropy.

Bomb Calorimetry: Measuring Enthalpy of Combustion

Bomb calorimetry is a technique used to determine the heat of combustion of a substance at constant volume.[5][6][7] From the heat of combustion, the standard enthalpy of formation can be calculated. This is particularly useful for volatile organic compounds like alkanes.

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample of the alkane (typically in liquid form) is placed in a sample holder, often a platinum crucible. For volatile liquids, encapsulation in a thin-walled glass ampule or a gelatin capsule may be necessary to prevent evaporation before combustion.[7][8]

-

Bomb Assembly: The sample holder is placed inside a high-pressure stainless-steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. By knowing the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), the heat of combustion of the sample can be calculated.[6] Corrections are made for the heat of ignition and any side reactions.

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11][12][13] It is a powerful tool for determining the heat capacity of substances.

Experimental Protocol for DSC:

-

Sample and Reference Preparation: A small, accurately weighed sample of the alkane is hermetically sealed in a sample pan (often made of aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including the initial and final temperatures and the heating rate. An inert purge gas, such as nitrogen, is typically used to prevent oxidation.[10]

-

Temperature Program: The temperature of the DSC cell is increased linearly with time. The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. The heat capacity of the sample can be determined from this curve by comparing it to the curve of a known standard (like sapphire) under the same conditions.

Spectroscopic Determination of Entropy

While calorimetry can be used to measure entropy changes, absolute entropies are often determined using statistical mechanics based on spectroscopic data.[14][15][16] The fundamental principle is that the entropy of a substance is related to the number of accessible quantum states.

Principles of Spectroscopic Entropy Determination:

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are used to probe the vibrational and rotational energy levels of molecules.[17][18] By analyzing the resulting spectra, the characteristic vibrational frequencies and rotational constants of the molecule can be determined. These molecular parameters are then used in the partition function of statistical mechanics to calculate the contributions of translational, rotational, and vibrational motions to the total entropy of the molecule. For ideal gases, the calculated spectroscopic entropies are often in excellent agreement with calorimetrically determined values.[14]

The Relationship Between Branching and Thermodynamic Stability

The increased thermodynamic stability of branched alkanes compared to their linear isomers is a cornerstone of their chemistry. This stability is reflected in their more negative standard enthalpies of formation.

Conclusion

The thermodynamic properties of branched alkanes are intrinsically linked to their molecular architecture. Increased branching leads to greater thermodynamic stability, a phenomenon quantified by more negative enthalpies and Gibbs free energies of formation. The experimental determination of these properties through techniques like bomb calorimetry and differential scanning calorimetry provides the crucial data necessary for a wide range of applications in research and industry. A thorough understanding of these principles is essential for professionals in chemistry and drug development for predicting molecular behavior, optimizing reaction conditions, and designing novel molecules with desired stability characteristics.

References

- 1. Pentane - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 4. Butane [webbook.nist.gov]

- 5. web.williams.edu [web.williams.edu]

- 6. biopchem.education [biopchem.education]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. researchgate.net [researchgate.net]

- 9. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 10. nmt.edu [nmt.edu]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

The Natural Occurrence and Biological Significance of Tetramethyloctane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthetic pathways, and biological significance of tetramethyloctane isomers. While the presence of these C12 branched alkanes has been documented across various biological kingdoms, quantitative data remains sparse. However, the well-studied roles of structurally similar branched alkanes, particularly as cuticular hydrocarbons in insects, offer significant insights into their potential physiological and semiochemical functions. This guide summarizes the available data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and application in drug development and chemical ecology.

Natural Occurrence of Tetramethyloctane Isomers

Tetramethyloctane isomers, with the chemical formula C₁₂H₂₆, are volatile organic compounds that have been identified as metabolites in bacteria, fungi, and plants.[1] The isomer 2,3,6,7-tetramethyloctane, in particular, is noted for its presence in these diverse natural sources.[1] While qualitative identification has been established, comprehensive quantitative analyses of these isomers in various natural matrices are not widely available in current scientific literature. The table below summarizes the known natural sources of various tetramethyloctane isomers based on available database information.

| Isomer | Natural Source(s) | Reference(s) |

| 2,3,6,7-Tetramethyloctane | Bacterial, Fungal, Plant Metabolite | [1] |

| Other Isomers | While numerous isomers exist, specific natural source information is limited in publicly available databases. Their presence can be inferred in complex hydrocarbon mixtures from various organisms. |

Biological Roles of Branched Alkanes: Insights from Insect Cuticular Hydrocarbons

Branched alkanes, including tetramethyloctane isomers, are significant components of the cuticular hydrocarbon (CHC) layer in insects. This waxy layer is crucial for preventing desiccation and also serves as a rich source of chemical signals for communication.[2] Methyl-branched alkanes are particularly important in conveying information for species and mate recognition, and for social insects, in signaling colony membership.[2]

The biological activity of these compounds is mediated through chemoreception. In insects, olfactory sensory neurons located in sensilla on the antennae detect airborne chemical cues. The binding of a specific hydrocarbon to an odorant receptor (OR) complex initiates a signal transduction cascade, leading to a behavioral response.

Experimental Protocols

The analysis of tetramethyloctane isomers from natural sources typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following protocols are adapted from established methods for the analysis of insect cuticular hydrocarbons and volatile organic compounds from plants and fungi.

Extraction of Tetramethyloctane Isomers from Insect Cuticles

This protocol is suitable for the extraction of cuticular hydrocarbons, which may contain tetramethyloctane isomers.

Materials:

-

Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

n-Hexane or pentane (B18724) (analytical grade)

-

Micropipettes

-

GC vials with inserts

Procedure:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of hexane (B92381) (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

-

Agitate the vial for 5-10 minutes to extract the surface hydrocarbons.

-

Carefully remove the insect from the vial.

-

Transfer the hexane extract to a GC vial with a micro-insert.

-

The sample is now ready for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Isomers from Fungal or Plant Material

This method is suitable for analyzing volatile compounds, such as tetramethyloctane isomers, from the headspace of a sample.

Materials:

-

Headspace vials (20 mL) with septa

-

SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

-

Heating block or water bath

-

GC-MS instrument with an SPME injection port

Procedure:

-

Place a known amount of the finely chopped fungal or plant material into a headspace vial.

-

Seal the vial with the septum cap.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: Increase at 10°C/min to 280°C

-

Final hold: Hold at 280°C for 10 minutes

-

-

Transfer Line Temperature: 280°C

Typical MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Data Analysis:

-

Identification of tetramethyloctane isomers is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

-

Quantification can be performed by creating a calibration curve with known concentrations of a specific isomer standard.

Key Biological Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the generalized biosynthetic pathway for methyl-branched alkanes in insects and the olfactory signaling pathway for the detection of such chemical cues.

Biosynthesis of Methyl-Branched Cuticular Hydrocarbons in Insects

This pathway shows the synthesis of methyl-branched alkanes from basic metabolic precursors.

Caption: Generalized biosynthetic pathway of methyl-branched alkanes in insects.

Insect Olfactory Signal Transduction Pathway

This diagram illustrates the molecular events from odorant binding to neural signal generation in an insect olfactory sensory neuron.

Caption: Insect olfactory signal transduction pathway for odorant detection.

Future Directions

The study of tetramethyloctane isomers and other branched alkanes presents several opportunities for future research. A primary focus should be on the quantitative analysis of these compounds in a wider range of organisms to better understand their distribution and ecological relevance. Furthermore, elucidating the specific odorant receptors that detect these isomers in insects could pave the way for the development of novel, targeted pest management strategies. In the context of drug development, the biological activity of these volatile compounds, particularly their interactions with microbial signaling pathways, warrants further investigation. The protocols and pathways detailed in this guide provide a foundational framework for pursuing these exciting avenues of research.

References

An In-depth Technical Guide to the Synthesis and Preparation of 3,4,4,5-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 3,4,4,5-tetramethyloctane, a highly branched aliphatic hydrocarbon. While specific literature detailing the synthesis of this exact molecule is scarce, this guide outlines a robust and well-established methodology based on the principles of Grignard reactions, a cornerstone of organic synthesis for carbon-carbon bond formation. The protocols and data presented are based on established chemical principles and analogous reactions found in the literature for structurally similar compounds.

Overview of Synthetic Strategy

The synthesis of the sterically hindered alkane, 3,4,4,5-tetramethyloctane, can be efficiently achieved through a two-step process. This method involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the desired alkane. This approach offers considerable flexibility in the choice of starting materials to construct the target carbon skeleton.

A potential retrosynthetic analysis for 3,4,4,5-tetramethyloctane suggests two viable disconnection points, leading to two possible synthetic routes involving a Grignard reaction. This guide will focus on one of these plausible pathways.

Proposed Synthetic Pathway

The chosen synthetic pathway for 3,4,4,5-tetramethyloctane involves the reaction of sec-butylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585) to form the tertiary alcohol, 3,4,4,5-tetramethyloctan-3-ol. Subsequent reduction of this alcohol will yield the final product, 3,4,4,5-tetramethyloctane.

Experimental Protocols

Step 1: Synthesis of 3,4,4,5-Tetramethyloctan-3-ol via Grignard Reaction

This procedure details the formation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with 3,4-dimethyl-2-pentanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| sec-Butyl Bromide | 137.02 | 13.7 g (10.9 mL) | 0.10 |

| 3,4-Dimethyl-2-pentanone | 114.19 | 10.3 g (12.5 mL) | 0.09 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

| Saturated Aqueous NH₄Cl | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Add 30 mL of anhydrous diethyl ether to the flask.

-

Dissolve sec-butyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3,4-dimethyl-2-pentanone in 70 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with crushed ice.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the crude product by vacuum distillation.

-

Step 2: Reduction of 3,4,4,5-Tetramethyloctan-3-ol

This procedure describes the reduction of the tertiary alcohol to the final alkane product. A common method for this transformation is catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4,4,5-Tetramethyloctan-3-ol | 186.34 | 15 g | 0.08 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol (B145695) | 46.07 | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |

Procedure:

-

Reaction Setup:

-

Place 3,4,4,5-tetramethyloctan-3-ol and ethanol in a high-pressure hydrogenation vessel (autoclave).

-

Carefully add the 10% Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete within 24 hours.

-

-

Work-up and Purification:

-

Carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Remove the ethanol from the filtrate by distillation.

-

The resulting crude product can be purified by fractional distillation to yield pure 3,4,4,5-tetramethyloctane.

-

Quantitative Data

The following table summarizes the expected physical and chemical properties of the key compounds in this synthesis. Yields are estimated based on similar reactions reported in the literature.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |

| 3,4,4,5-Tetramethyloctan-3-ol | C₁₂H₂₆O | 186.34 | ~220-230 | ~0.85 | 75-85 |

| 3,4,4,5-Tetramethyloctane | C₁₂H₂₆ | 170.33 | ~205-215 | ~0.78 | 80-90 |

Visualization of Workflow and Mechanism

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. It should be handled in a well-ventilated fume hood, away from any sources of ignition.

-

Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a properly rated and maintained high-pressure apparatus.

-

Palladium on Carbon: Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of hydrogen and air. It should be handled with care, and filtration should be done while the catalyst is still wet.

This guide provides a theoretical framework and a practical, albeit proposed, set of protocols for the synthesis of 3,4,4,5-tetramethyloctane. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work. The reaction conditions may require optimization to achieve the desired yields and purity.

A Technical Guide to the Stereoisomers of 3,4,4,5-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the stereoisomerism of the branched alkane 3,4,4,5-tetramethyloctane. It outlines the structural basis for its chirality, potential physicochemical properties of its stereoisomers, and generalized experimental protocols for their synthesis, separation, and characterization.

Structural Analysis and Stereoisomerism

3,4,4,5-Tetramethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon (octane) backbone with four methyl group substituents. The key to its stereochemistry lies in the identification of its chiral centers. A chiral center is a carbon atom bonded to four different substituent groups.[3]

In the structure of 3,4,4,5-tetramethyloctane, there are two such chiral centers:

-

Carbon-3 (C3): Bonded to a hydrogen atom, a methyl group, an ethyl group (C1-C2), and the complex C4 substituent group.

-

Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group, a propyl group (C6-C8), and the complex C4 substituent group.

Notably, Carbon-4 (C4) is not a chiral center because it is bonded to two identical methyl groups, violating the requirement for four different substituents.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four . These four stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other is diastereomeric.

The logical relationship between these isomers is visualized below.

References

The Biological Significance of Branched-Chain Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched alkanes, a diverse class of saturated hydrocarbons, have emerged from being considered biochemically inert to being recognized as molecules of profound biological significance. This technical guide provides a comprehensive exploration of the multifaceted roles of branched-chain alkanes, detailing their critical functions in chemical ecology, maintenance of cell membrane integrity, and their potential as pharmacological agents. Historically overlooked, recent advancements have illuminated their involvement in processes ranging from insect communication and desiccation resistance to immunomodulation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and key biological pathways to serve as an essential resource for researchers, scientists, and drug development professionals.

Introduction to Branched-Chain Alkanes

Branched-chain alkanes are aliphatic hydrocarbons characterized by a main carbon chain with one or more alkyl group substitutions.[1] This structural feature distinguishes them from their linear counterparts, imparting unique physicochemical properties that influence their biological interactions.[2][3][4][5] Found across diverse biological systems, from the cuticles of insects to the cell membranes of microorganisms, their functions are varied and vital. In insects, they are principal components of cuticular hydrocarbons (CHCs), acting as a primary defense against water loss and as a sophisticated language for chemical communication.[6][7] In cellular membranes, their presence can modulate fluidity and order, impacting cellular processes.[8] Furthermore, certain branched-chain alkanes, such as pristane (B154290), have been shown to exert potent pharmacological effects, opening avenues for therapeutic investigation.[9]

Physicochemical Properties of Biologically Relevant Branched-Chain Alkanes

The physical and chemical properties of branched-chain alkanes are dictated by their molecular structure, including chain length and the position and number of methyl branches. These properties, in turn, govern their biological function. Generally, branching lowers the melting and boiling points compared to linear alkanes of the same carbon number due to reduced van der Waals forces.[2][5]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Biological Role(s) |

| 2-Methylpropane (Isobutane) | C4H10 | 58.12 | -11.7 | -159.6 | Not a primary long-chain example, but illustrates basic branching effects. |

| 2-Methylbutane (Isopentane) | C5H12 | 72.15 | 27.7 | -159.9 | Component of some insect pheromone blends. |

| 2,2,4-Trimethylpentane (Isooctane) | C8H18 | 114.23 | 99.3 | -107.4 | Used as a standard in fuel industry; some presence in biological systems. |

| Pristane (2,6,10,14-Tetramethylpentadecane) | C19H40 | 268.53 | 296 | -100 | Immunomodulator; induces lupus-like autoimmunity in mice.[9] |

| Phytane (2,6,10,14-Tetramethylhexadecane) | C20H42 | 282.55 | 311.5 | -99.8 | Biomarker in geochemistry; potential anti-inflammatory properties.[9] |

| 3-Methylheptacosane | C28H58 | 394.77 | - | - | Component of insect cuticular hydrocarbons.[10] |

| 3,11-Dimethylnonacosane (B14454559) | C31H64 | 436.85 | - | - | Major component of the contact sex pheromone of the German cockroach, Blattella germanica.[10] |

Role in Chemical Ecology: Insect Cuticular Hydrocarbons

Branched-chain alkanes are integral components of the complex mixture of lipids that form the insect cuticle, known as cuticular hydrocarbons (CHCs).[2][6][7] These compounds serve a dual function that is critical for the evolutionary success of insects: desiccation resistance and chemical communication.[6]

Desiccation Resistance

The waxy layer of CHCs on the insect epicuticle forms a hydrophobic barrier that is essential for preventing water loss, a major physiological challenge for terrestrial arthropods.[6] The composition of CHCs, including the chain length and degree of branching, influences the melting point and packing of this layer, thereby affecting its waterproofing efficiency. Longer-chain and less branched alkanes generally provide greater resistance to desiccation.

Chemical Communication (Semiochemicals)

Branched-chain alkanes are key players in the chemical language of insects, acting as semiochemicals (pheromones and kairomones) that mediate a wide range of behaviors.[6] The high diversity of branched-chain CHCs allows for a high degree of signal specificity.

-

Species and Mate Recognition: Unique blends of CHCs on the cuticle act as "chemical signatures" that allow insects to recognize members of their own species and potential mates.

-

Social Communication: In social insects such as ants and bees, CHCs are fundamental for nestmate recognition, helping to maintain colony cohesion and identify intruders.[6]

-

Sex Pheromones: Specific branched-chain alkanes can act as contact or short-range sex pheromones, eliciting courtship and mating behaviors. A notable example is the German cockroach, Blattella germanica, where 3,11-dimethylnonacosane is a major component of the female's contact sex pheromone.[10]

| Insect Species | Branched-Chain Alkane(s) | Function | Effective Concentration / Behavioral Threshold |

| Blattella germanica (German Cockroach) | 3,11-Dimethylnonacosane | Contact Sex Pheromone | Elicits wing-raising in males at nanogram levels. |

| Drosophila melanogaster (Fruit Fly) | (Z,Z)-7,11-Heptacosadiene (an alkene, but often studied with alkanes) | Female Sex Pheromone | - |

| Various Ant Species | Complex mixtures of mono-, di-, and trimethylalkanes | Nestmate Recognition | Recognition is based on the relative proportions of a complex blend. |

| Lobesia botrana (European Grapevine Moth) | Heptane and Octane (short-chain) | Pheromone Synergist | Enhances male attraction to sex pheromones.[11][12] |

| Epilachna dodecastigma | Heptacosane, Nonacosane, Hentriacontane | Host Location (Allelochemical) | Attraction observed at 28-121 µg.[13] |

Role in Cell Membrane Structure and Function

The lipid bilayer of cell membranes is a fluid and dynamic structure, and its properties are heavily influenced by the composition of its lipid components. While the role of phospholipids (B1166683) and cholesterol is well-established, emerging evidence suggests that branched-chain alkanes can also modulate membrane characteristics.

Membrane Fluidity and Order

The introduction of branched-chain alkanes into a lipid bilayer can disrupt the tight packing of the phospholipid acyl chains.[8] This disruption leads to an increase in membrane fluidity, analogous to the effect of unsaturated fatty acids.[14] This modulation of fluidity is crucial for maintaining optimal membrane function across different temperatures and environmental conditions. The position of the methyl branch along the alkane chain can influence the extent of this effect.[8]

| Branched Alkane | Model Membrane System | Observed Effect on Membrane Properties | Quantitative Data (e.g., Change in Fluorescence Anisotropy) |

| Methyl-branched fatty acids (general) | DPPC lipid bilayer (Molecular Dynamics Simulation) | Reduced lipid condensation, decreased bilayer thickness, lowered chain ordering, enhanced fluidity.[8] | Not directly measured as fluorescence anisotropy in this study. |

| Phytane and Pristane | - | Known to increase membrane fluidity. | Specific fluorescence anisotropy values are not readily available in the searched literature. |

| n-Alkanols (as a proxy for hydrophobic molecules) | Phosphatidylcholine bilayers | Short-chain n-alkanols increased water content in the acyl chain region (suggesting increased fluidity), while long-chain n-alkanols decreased it. All n-alkanols decreased acyl chain order (fluorescence anisotropy).[15] | Decrease in DPH-PC fluorescence anisotropy observed for all n-alkanols.[15] |

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of branched-chain alkanes, particularly in insects, is an extension of the fatty acid synthesis pathway and primarily occurs in specialized cells called oenocytes.[1][7][16]

The process begins with the formation of a fatty acyl-CoA primer. The carbon chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. The introduction of a methyl branch occurs through the substitution of malonyl-CoA with methylmalonyl-CoA at a specific step in the elongation process.[7] The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde, which is subsequently converted to a hydrocarbon (the alkane) via oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme.[16]

Pharmacological Activities of Branched-Chain Alkanes

While historically viewed as inert, certain branched-chain alkanes have demonstrated significant pharmacological activities, suggesting their potential as therapeutic agents or as tools for studying biological pathways.

Immunomodulatory Effects of Pristane

Pristane (2,6,10,14-tetramethylpentadecane) is the most well-studied branched-chain alkane in a pharmacological context.[9] In mice, a single intraperitoneal injection of pristane induces a lupus-like autoimmune syndrome characterized by the production of autoantibodies and chronic inflammation.[9] This effect is mediated through the activation of Toll-like receptor 7 (TLR7), which leads to the production of type I interferons.[17]

Anti-inflammatory, Antimicrobial, and Cytotoxic Potential

Preliminary evidence suggests that other long-chain branched alkanes may possess anti-inflammatory, antimicrobial, and cytotoxic properties.[9] For instance, phytol, a precursor to the branched-chain alkane phytane, has demonstrated anti-inflammatory effects.[9] The hydrophobic nature of long alkyl chains is known to contribute to antimicrobial activity, likely by disrupting bacterial cell membranes.[9] However, quantitative data on the efficacy of specific branched-chain alkanes is still limited.

| Compound/Assay | Target/Organism | Endpoint | Result (IC50 / MIC) |

| Various Branched Alkanes | Cancer Cell Lines | Cytotoxicity | Limited data available; general cytotoxicity observed for some hydrocarbons. |

| Various Branched Alkanes | Bacteria / Fungi | Antimicrobial Activity | Limited data available for specific branched-chain alkanes. |

| Pristane | Murine Immune Cells | Immunomodulation | Induces lupus-like autoimmunity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Analysis of Insect Cuticular Hydrocarbons by GC-MS

This protocol describes the solvent extraction and subsequent analysis of CHCs from insects.

Materials:

-

Insects of interest

-

n-Hexane (analytical grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Nitrogen gas stream evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Extraction: Add a known volume of n-hexane (e.g., 500 µL) to the vial, ensuring the insect is fully submerged. Vortex for 2 minutes to facilitate the extraction of surface lipids.

-

Solvent Transfer: Carefully remove the hexane (B92381) extract using a pipette and transfer it to a new clean vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached (e.g., 50 µL).

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC inlet.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program is: initial temperature of 150°C, ramp to 320°C at 5°C/min, and hold for 10 minutes.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

-

-

Data Analysis: Identify individual CHCs by comparing their mass spectra and retention times to known standards and spectral libraries. Quantify the relative abundance of each CHC by integrating the area under its corresponding peak in the chromatogram.

Membrane Fluidity Assay using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

-

Liposomes or isolated cell membranes

-

DPH stock solution (in tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Fluorometer with polarization filters

-

Branched-chain alkane of interest

Procedure:

-

Liposome/Membrane Preparation: Prepare a suspension of liposomes or cell membranes in buffer.

-

Labeling with DPH: Add the DPH stock solution to the membrane suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes.

-

Treatment: Add the branched-chain alkane (solubilized in a suitable solvent, e.g., ethanol) to the labeled membrane suspension at various concentrations. Include a solvent control.

-

Fluorescence Anisotropy Measurement:

-

Place the sample in a cuvette in the fluorometer.

-

Excite the sample with vertically polarized light at 360 nm.

-

Measure the fluorescence emission at 430 nm through both vertical (I_VV) and horizontal (I_VH) polarizers.

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.

-

Data Analysis: A decrease in the anisotropy value indicates an increase in membrane fluidity.

MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effect of a compound on cultured cells.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

Cell culture medium

-

96-well plates

-

Branched-chain alkane of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the branched-chain alkane. Include a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Electroantennography (EAG) Bioassay

This protocol measures the electrophysiological response of an insect antenna to a volatile compound.

Materials:

-

Live insects

-

Dissecting microscope and tools

-

Glass capillary electrodes

-

Saline solution

-

High-impedance amplifier

-

Data acquisition system

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Branched-chain alkane of interest

Procedure:

-

Antenna Preparation: Anesthetize an insect and carefully excise an antenna at its base. Mount the antenna between the two electrodes.

-

Stimulus Preparation: Apply a known amount of the branched-chain alkane solution to a piece of filter paper and insert it into the odor delivery pipette.

-

Odor Delivery: Deliver a puff of clean, humidified air through the pipette over the antenna.

-

Data Recording: Record the change in electrical potential from the antenna using the amplifier and data acquisition system.

-

Data Analysis: Measure the amplitude of the depolarization (the EAG response). Compare the responses to different concentrations of the compound and to a solvent control.

Conclusion and Future Directions

The study of branched-chain alkanes has unveiled a fascinating and complex world of biological activity. From their fundamental roles in the survival and communication of insects to their potential to modulate mammalian immune responses, these molecules are far from being simple, inert hydrocarbons. This technical guide has provided a comprehensive overview of their known functions, supported by quantitative data and detailed experimental protocols to facilitate further research.

Future investigations should focus on several key areas. The exploration of the pharmacological potential of a wider range of branched-chain alkanes beyond pristane is a promising frontier for drug discovery. A deeper understanding of how these molecules interact with and modulate cell membranes could lead to new insights into membrane biology and the development of novel therapeutic strategies. In the field of chemical ecology, the continued characterization of the complex CHC profiles of diverse insect species will undoubtedly reveal new dimensions of chemical communication and coevolution. The methodologies and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of the profound biological significance of branched-chain alkanes.

References

- 1. Genetic Underpinnings of Cuticular Hydrocarbon Biosynthesis in the German Cockroach, Blattella germanica (L.): Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsisinternational.org [rsisinternational.org]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cuticular hydrocarbon profiles in plump bush crickets vary according to species, sex and mating status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Short-chain alkanes synergise responses of moth pests to their sex pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of n-alkanols on lipid bilayer hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4,4,5-Tetramethyloctane

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,4,4,5-tetramethyloctane using gas chromatography-mass spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a robust framework for sample preparation, instrument configuration, and data acquisition. The protocol is designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this branched alkane in various matrices.

Introduction

3,4,4,5-Tetramethyloctane is a saturated branched alkane with the molecular formula C12H26. As a volatile organic compound, its identification and quantification are critical in various applications, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for such compounds, offering excellent separation capabilities and definitive molecular identification. This document provides a standardized procedure for the GC-MS analysis of 3,4,4,5-tetramethyloctane.

Chemical Properties

A summary of the key chemical properties of 3,4,4,5-tetramethyloctane is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,4,4,5-tetramethyloctane | --INVALID-LINK-- |

| Molecular Formula | C12H26 | --INVALID-LINK-- |

| Molecular Weight | 170.33 g/mol | --INVALID-LINK-- |

| CAS Number | 62199-47-7 | --INVALID-LINK-- |

| InChI Key | HWNTXBYEGXKWKG-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 3,4,4,5-tetramethyloctane is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis of 3,4,4,5-Tetramethyloctane.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Liquid Samples: Dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.

-

Solid Samples: Dissolve a known quantity of the solid sample in a suitable volatile solvent. Sonication may be used to ensure complete dissolution.

-

Extraction (if necessary): For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate and concentrate the analyte.

-

Cleanup: To prevent contamination of the GC system, samples must be free of particulate matter. Centrifuge the sample at 5,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before transferring to a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of branched alkanes. A non-polar stationary phase is generally preferred for the separation of hydrocarbons based on their boiling points.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC System | Agilent 6890N or equivalent |

| Injection Port | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | |

| Column Type | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min to 280 °C |

| Final Temperature | 280 °C, hold for 5 minutes |

| Mass Spectrometer | |

| MS System | Agilent 5973N or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-400 m/z |